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molecular formula C11H14BrNO2 B8391536 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine

2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine

Cat. No. B8391536
M. Wt: 272.14 g/mol
InChI Key: YMDKQGMLXQUFKH-UHFFFAOYSA-N
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Patent
US06200975B1

Procedure details

2-Bromopyridine-6-methanol (prepared as described in Tetrahedron Lett., 1996, 50, 2537) (5 g, 26.5 mmol) was added to a solution of dihydropyran (2.65 ml, 29.2 mmol), and p-toluenesulfonic acid (506 mg, 2.7 mmol) in dichloromethane (150 ml) at room temperature under nitrogen. After 24 h, the mixture was washed with sodium carbonate solution (×1) and water (×1), dried (MgSO4), evaporated in vacuo and the residue flash chromatographed on silica gel, eluting with 10% ethyl acetate/hexane to give the title-compound (6.04 g, 84%), 1H NMR (250 MHz, CDCl3) δ 1.5-1.9 (6H, m, 3 of CH2), 3.56 (1H, m, CH2O), 3.88 (1H, m, CH2O), 4.62 (1H, d, J=14.2 Hz, CH2O), 4.76 (1H, t, J=3.4 Hz, CHO), 4.93 (1H, d, J=14.6 Hz, CH2O), 7.37 (1H, d, J=7.6 Hz, Ar—H), 7.46 (1H, d, J=6.6 Hz, Ar—H), 7.56 (1H, t, J=7.6 Hz, Ar—H); MS (ES30) m/e 272 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][OH:9])[N:3]=1.[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>ClCCl>[Br:1][C:2]1[N:3]=[C:4]([CH2:8][O:9][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][O:10]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)CO
Name
Quantity
2.65 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
506 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with sodium carbonate solution (×1) and water (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.04 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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